N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Overview
Description
N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The incorporation of a benzamide group and a 2-chlorobenzylthio moiety enhances its potential for various applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves the following steps:
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Formation of 1,3,4-Oxadiazole Ring: : The 1,3,4-oxadiazole ring is often synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, a hydrazide can react with a carboxylic acid chloride in the presence of a base to form the oxadiazole ring.
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Thioether Formation: : The 2-chlorobenzylthio group is introduced by reacting the oxadiazole intermediate with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
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Benzamide Formation: : The final step involves the reaction of the oxadiazole-thioether intermediate with benzoyl chloride to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the oxadiazole ring or the benzamide group, potentially leading to the formation of amines or other reduced derivatives.
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Substitution: : The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide, thiols, or amines in the presence of a base are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. The presence of the oxadiazole ring is particularly significant due to its known biological activity.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their potential as therapeutic agents. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, this compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity. It may also find applications in the agrochemical industry as a potential pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their function. The benzamide group may enhance binding affinity to certain receptors, while the thioether group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- N-((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Uniqueness
Compared to similar compounds, N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is unique due to the presence of the 2-chlorobenzyl group. This substitution can significantly alter the compound’s biological activity and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-14-9-5-4-8-13(14)11-24-17-21-20-15(23-17)10-19-16(22)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMCUBCADGQCCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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